molecular formula C11H9FN2O3 B1372769 1-(4-fluoro-2-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid CAS No. 1152602-54-4

1-(4-fluoro-2-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Cat. No. B1372769
M. Wt: 236.2 g/mol
InChI Key: VWFCSOSUIHOLNF-UHFFFAOYSA-N
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Description

The compound “1-(4-fluoro-2-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-fluoro-2-methylphenyl group at the 1-position and a carboxylic acid group at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 4-fluoro-2-methylphenyl group, and the carboxylic acid group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring, the 4-fluoro-2-methylphenyl group, and the carboxylic acid group. These functional groups could confer properties such as solubility, acidity or basicity, and reactivity .

Scientific Research Applications

1. Cancer Treatment Research

The compound has been studied for its potential applications in cancer treatment. Specifically, derivatives of this compound are being investigated for their role as Aurora kinase inhibitors. Aurora kinases are essential for cell division, and their inhibition is a promising strategy for cancer therapy. The research highlights the potential of this compound in treating cancer through its inhibitory effects on Aurora A (ロバート ヘンリー,ジェームズ, 2006).

2. Functionalization Reactions in Chemistry

The compound has been a subject of interest in the study of functionalization reactions, a fundamental aspect of organic synthesis. Research has explored its reactions with various aminophenols, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. This research is crucial for understanding the reactivity and potential applications of this compound in synthetic organic chemistry (İ. Yıldırım & F. Kandemirli, 2006).

3. Structural Chemistry and Hydrogen Bonding

The compound and its derivatives have been studied for their structural properties, specifically focusing on molecular conformation and hydrogen bonding. This research is significant for material science and the development of new materials with specific properties. The understanding of hydrogen bonding patterns is crucial for the prediction of molecular behavior in different environments (Asma et al., 2018).

4. Antimicrobial Properties

Some derivatives of 1-(4-fluoro-2-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. This research is crucial in the search for new antibiotics and antimicrobial agents, especially in the context of increasing antibiotic resistance. The study of these derivatives opens up possibilities for the development of new drugs based on this compound (Amol V. Gadakh et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if this compound is highly reactive or toxic, it could pose certain hazards. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if this compound shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)-4-hydroxypyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-6-4-7(12)2-3-8(6)14-5-9(15)10(13-14)11(16)17/h2-5,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFCSOSUIHOLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C=C(C(=N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluoro-2-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-fluoro-2-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
1-(4-fluoro-2-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
1-(4-fluoro-2-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
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1-(4-fluoro-2-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
1-(4-fluoro-2-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
1-(4-fluoro-2-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

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